molecular formula C16H12ClNO B8384896 2-Chloromethyl-4,5-diphenyl-oxazole

2-Chloromethyl-4,5-diphenyl-oxazole

Cat. No. B8384896
M. Wt: 269.72 g/mol
InChI Key: PBUULIMICIROPW-UHFFFAOYSA-N
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Patent
US04020082

Procedure details

A solution of 22 g. 2-chloromethyl-4,5-diphenyloxazole and 12.5 g methylamine in 100 ml. anhydrous benzene was heated at 120° C for 6 hours in a sealed tube. The reaction mixture was washed with water and the separated benzene phase was distilled at 20 mm. pressure. The oily residue was dissolved in 200 ml. anhydrous ether and a flow of gas hydrogen chloride was bubbled through the resulting solution. The 2-methylaminomethyl-4,5-diphenyloxazole hydrochloride was recrystallized from absolute ethanol: 16.5 g., m.p. 207°-208° C (yield 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:7]=1.[CH3:20][NH2:21]>C1C=CC=CC=1>[ClH:1].[CH3:20][NH:21][CH2:2][C:3]1[O:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
DISTILLATION
Type
DISTILLATION
Details
the separated benzene phase was distilled at 20 mm
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in 200 ml
CUSTOM
Type
CUSTOM
Details
anhydrous ether and a flow of gas hydrogen chloride was bubbled through the resulting solution
CUSTOM
Type
CUSTOM
Details
The 2-methylaminomethyl-4,5-diphenyloxazole hydrochloride was recrystallized from absolute ethanol

Outcomes

Product
Name
Type
Smiles
Cl.CNCC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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